5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 578751-00-5
VCID: VC0356225
InChI: InChI=1S/C17H14ClN5/c1-11-2-4-13(5-3-11)16-10-15(12-6-8-14(18)9-7-12)19-17-20-21-22-23(16)17/h2-10,16H,1H3,(H,19,20,22)
SMILES: CC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl
Molecular Formula: C17H14ClN5
Molecular Weight: 323.8g/mol

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine

CAS No.: 578751-00-5

Main Products

VCID: VC0356225

Molecular Formula: C17H14ClN5

Molecular Weight: 323.8g/mol

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine - 578751-00-5

CAS No. 578751-00-5
Product Name 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine
Molecular Formula C17H14ClN5
Molecular Weight 323.8g/mol
IUPAC Name 5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H14ClN5/c1-11-2-4-13(5-3-11)16-10-15(12-6-8-14(18)9-7-12)19-17-20-21-22-23(16)17/h2-10,16H,1H3,(H,19,20,22)
Standard InChIKey OBMQOTGEFHNHLW-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2C=C(N=C3N2NN=N3)C4=CC=C(C=C4)Cl
SMILES CC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl
PubChem Compound 4367113
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator